![molecular formula C19H22N8O2 B2357099 2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034314-32-2](/img/structure/B2357099.png)
2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and as inhibitors of specific protein targets. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[4,3-b]pyridazine core which is known for its pharmacological significance.
- A piperazine moiety which is commonly found in many bioactive compounds.
- A cyclopropyl group that may enhance binding affinity and selectivity towards biological targets.
Inhibition of Bromodomain Proteins
Recent studies have highlighted the inhibitory potential of triazolo[4,3-b]pyridazine derivatives against bromodomain proteins, particularly BRD4. These proteins play crucial roles in regulating gene expression and are implicated in various cancers. The compound under discussion has been evaluated for its IC50 values against BRD4 bromodomains using in vitro assays.
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | BRD4 |
The binding modes have been elucidated through crystallography studies, revealing specific interactions with key residues in the bromodomain that facilitate inhibition .
Antitumor Activity
In vitro studies have demonstrated that related triazolo derivatives exhibit significant antitumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a derivative with a similar scaffold showed IC50 values ranging from 0.15 to 0.98 μM against these cell lines . The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have been conducted to assess the efficacy of triazolo-pyridazine derivatives:
-
Study on A549 Cell Line :
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : MTT assay to determine cell viability.
- Results : Significant dose-dependent cytotoxicity was observed with an IC50 value indicating potent anti-cancer properties.
-
Mechanistic Insights :
- Objective : To understand the molecular pathways affected by the compound.
- Method : Western blot analysis to assess protein expression levels associated with apoptosis.
- Results : Enhanced expression of pro-apoptotic markers was noted, supporting the compound's role in inducing programmed cell death .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance:
- Cytotoxicity against Cancer Cells : Studies have shown that derivatives of pyridazine can selectively target cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .
- Mechanism of Action : Some derivatives have been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases. This inhibition can disrupt cell cycle regulation and promote apoptosis in cancer cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of heterocyclic rings enhances their ability to penetrate bacterial cell walls and exert toxic effects on microbial cells.
Study 1: Anticancer Efficacy
A study investigated the effects of a related triazolo-pyridazine compound on human colorectal adenocarcinoma cells. The results indicated that the compound induced significant cell death through apoptosis pathways, highlighting its potential as a therapeutic agent for colorectal cancer .
Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial efficacy of pyridazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the pyridazine structure enhanced antimicrobial activity, making these compounds promising candidates for antibiotic development .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-13(27-18(28)7-4-15(22-27)14-2-3-14)19(29)25-10-8-24(9-11-25)17-6-5-16-21-20-12-26(16)23-17/h4-7,12-14H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHWZCORLUHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)N4C(=O)C=CC(=N4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.